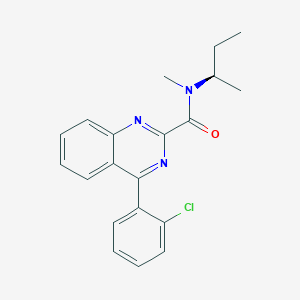

![molecular formula C₆H₁₄O₁₂P₂ . (H₂O)ₓ .(Na)ₓ B1147710 trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate CAS No. 41012-14-0](/img/structure/B1147710.png)

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate, also known as Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate, is a useful research compound. Its molecular formula is C₆H₁₄O₁₂P₂ . (H₂O)ₓ .(Na)ₓ and its molecular weight is 340.1218022299. The purity is usually 95%.

BenchChem offers high-quality trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Glycolysis and Gluconeogenesis

D-Fructose 1,6-bisphosphate sodium salt hydrate is a critical intermediate in the glycolytic pathway and is extensively used in research focused on cellular metabolism . As a key molecule in both the glycolysis and gluconeogenesis pathways, it is central to studies concerning the regulation of energy production within cells .

Enzyme Activation

This compound may be used as an allosteric activator of enzymes such as pyruvate kinase and NAD + -dependent L- (+)-lactate dehydrogenase . Allosteric activation is a form of regulation in which the compound changes the shape of the enzyme to enhance or inhibit its activity.

Enzyme Inhibition

D-Fructose 1,6-bisphosphate sodium salt hydrate can also act as an inhibitor of certain enzymes, such as acetate kinase . Inhibition of enzymes is a crucial aspect of regulating metabolic pathways.

Substrate for Enzyme Characterization

This compound can be used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) . These enzymes play significant roles in carbohydrate metabolism.

Neuroprotection

D-Fructose 1,6-bisphosphate sodium salt hydrate is studied as a neuroprotective agent in brain injury . It has potential therapeutic applications in conditions like stroke and traumatic brain injury.

Soil Acidity and Aluminum Activation

A study has shown that D-Fructose 1,6-bisphosphate sodium salt hydrate can affect soil acidity and aluminum activation . This compound demonstrated different potentials in its ability to displace mineral-bound hydroxyl groups and ameliorate soil acidity .

Mechanism of Action

Target of Action

D-Fructose 1,6-bisphosphate sodium salt hydrate, also known as D-Fructose-1,6-diphosphate trisodium salt hydrate, primarily targets enzymes involved in carbohydrate metabolism . These include phosphofructokinase and fructose-1,6-bisphosphatase-1 . These enzymes play crucial roles in the glycolysis and gluconeogenesis pathways, respectively .

Mode of Action

This compound acts as an intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis . During glycolysis, it is generated by the phosphorylation of fructose-6-phosphate by phosphofructokinase . The reverse reaction, mediated by fructose-1,6-bisphosphatase-1, is one of the rate-limiting steps in gluconeogenesis .

Biochemical Pathways

D-Fructose 1,6-bisphosphate sodium salt hydrate is involved in the glycolysis and gluconeogenesis pathways . In glycolysis, it is produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase . In gluconeogenesis, the reverse reaction occurs, mediated by fructose-1,6-bisphosphatase-1 .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, which is approximately 10 mg/ml in PBS at pH 7.2 .

Result of Action

The action of D-Fructose 1,6-bisphosphate sodium salt hydrate results in the modulation of the activity of phosphofructokinase-1 (PFK-1), the rate-limiting step in glycolysis . This modulation can influence the rate of glycolysis and gluconeogenesis, thereby affecting energy production and glucose homeostasis in the body .

Action Environment

The action of D-Fructose 1,6-bisphosphate sodium salt hydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, the presence of other metabolites and enzymes can influence its role in metabolic pathways .

properties

IUPAC Name |

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLNIFDAODOXHN-GNWSQLALSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Na3O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Fructose 1,6-bisphosphate sodium salt hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)